1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2108363-02-4
VCID: VC4371947
InChI: InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.49

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

CAS No.: 2108363-02-4

Cat. No.: VC4371947

Molecular Formula: C19H24N4O3S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one - 2108363-02-4

Specification

CAS No. 2108363-02-4
Molecular Formula C19H24N4O3S
Molecular Weight 388.49
IUPAC Name 3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3
Standard InChI Key XOAXCDDCJGQKSX-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4

Introduction

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic molecule belonging to the class of azabicyclic compounds. It features a triazole moiety and a methylsulfonyl phenyl group, which are known for enhancing bioactivity and selectivity in medicinal chemistry. This compound is structurally similar to other bioactive molecules that have potential applications in drug development.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Azabicyclic Core: This often involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a challenging task requiring precise stereochemical control .

  • Introduction of the Triazole Moiety: This can be achieved through click chemistry reactions, which are efficient for forming triazole linkages.

  • Attachment of the Methylsulfonyl Phenyl Group: This step would involve a suitable coupling reaction to attach the phenyl group to the propanone backbone.

Chemical Reactivity

The chemical reactivity of this compound involves interactions with biological targets, potentially through hydrogen bonding facilitated by the triazole ring. The bicyclic structure provides structural integrity necessary for target interaction. Detailed mechanistic studies would enhance understanding of these reactions.

Biological Activity

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. The triazole moiety may enhance binding affinity due to its hydrogen bonding capabilities. Quantitative data regarding binding affinities and biological activity would typically be obtained through in vitro assays and computational modeling studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator